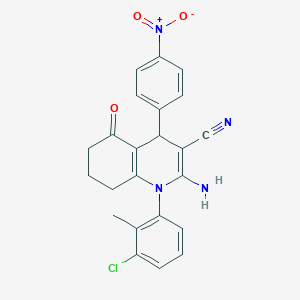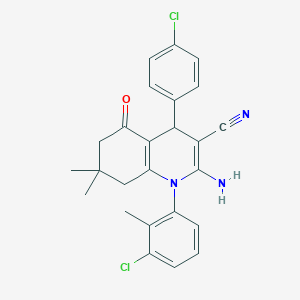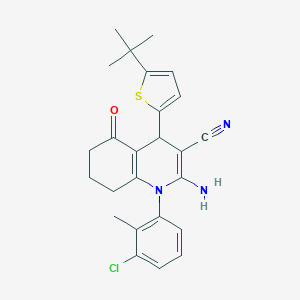![molecular formula C15H16N4O2S B392988 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide CAS No. 305354-49-8](/img/structure/B392988.png)
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrimidine ring, a sulfanyl group, and a hydrazide moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4,6-dimethylpyrimidine-2-thiol, which is then reacted with chloroacetyl chloride to form 2-(4,6-dimethylpyrimidin-2-ylthio)acetohydrazide. This intermediate is then condensed with 3-hydroxybenzaldehyde under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification processes, and cost-effective raw material sourcing, would apply.
化学反应分析
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide moiety to corresponding amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may find applications in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and pyrimidine moieties. These interactions can modulate biological pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
Uniqueness
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.
属性
CAS 编号 |
305354-49-8 |
|---|---|
分子式 |
C15H16N4O2S |
分子量 |
316.4g/mol |
IUPAC 名称 |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H16N4O2S/c1-10-6-11(2)18-15(17-10)22-9-14(21)19-16-8-12-4-3-5-13(20)7-12/h3-8,20H,9H2,1-2H3,(H,19,21)/b16-8+ |
InChI 键 |
PSMMAIBYTZXFPK-LZYBPNLTSA-N |
手性 SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC(=CC=C2)O)C |
SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC(=CC=C2)O)C |
规范 SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC(=CC=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N'-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B392905.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(E)-(3-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392908.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392911.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-nitrobenzoic acid](/img/structure/B392913.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392915.png)
![3'-(4-Chlorophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B392917.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-1-phenylethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392918.png)
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B392920.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392921.png)





